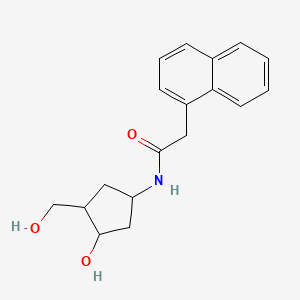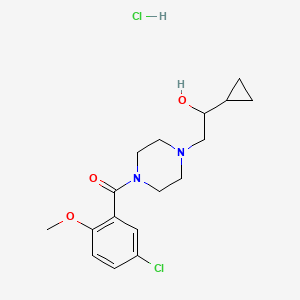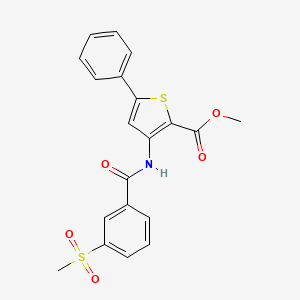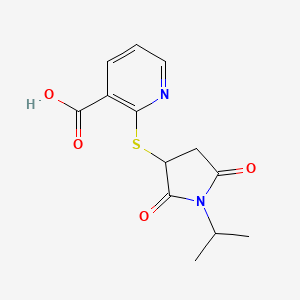
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-1-yl)acetamide, commonly known as HCA or hydroxycitric acid, is a chemical compound found in various plants, particularly in the rind of Garcinia cambogia fruit. It has been extensively studied for its potential health benefits, including weight loss, appetite suppression, and blood sugar regulation.
作用机制
The mechanism of action of HCA is not fully understood, but it is believed to work by inhibiting the enzyme citrate lyase, which is involved in the synthesis of fatty acids. By inhibiting this enzyme, HCA may reduce the conversion of excess carbohydrates into fat and promote the breakdown of stored fat. HCA may also increase the levels of serotonin, a neurotransmitter that regulates mood and appetite, which may contribute to its appetite-suppressing effects.
Biochemical and Physiological Effects:
HCA has been shown to have several biochemical and physiological effects, including reducing the levels of triglycerides, LDL cholesterol, and total cholesterol in the blood. It may also improve insulin sensitivity and glucose metabolism, which may be beneficial for individuals with type 2 diabetes. HCA has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential health benefits.
实验室实验的优点和局限性
HCA has several advantages for lab experiments, including its availability, affordability, and ease of use. It can be easily synthesized or extracted from plant sources, and its effects can be easily measured using various biochemical and physiological assays. However, HCA also has several limitations, including its variability in purity and potency, which may affect the reproducibility of results. It may also have potential interactions with other compounds, which may affect its effectiveness and safety.
未来方向
There are several future directions for research on HCA, including further elucidation of its mechanism of action, optimization of its synthesis and purification methods, and evaluation of its potential applications in other areas, such as cancer prevention and treatment. Additionally, further clinical trials are needed to evaluate the long-term safety and effectiveness of HCA supplementation in various populations.
合成方法
HCA can be synthesized through various methods, including extraction from Garcinia cambogia fruit rind, chemical synthesis, and fermentation. The most commonly used method is the extraction method, which involves the use of solvents to extract HCA from the fruit rind. The extracted HCA is then purified using chromatography techniques to obtain a pure compound.
科学研究应用
HCA has been extensively studied for its potential health benefits, particularly in the areas of weight loss, appetite suppression, and blood sugar regulation. Several clinical trials have been conducted to evaluate the effectiveness of HCA in these areas. One study found that HCA supplementation significantly reduced body weight, body mass index, and waist circumference in overweight individuals compared to placebo. Another study found that HCA supplementation significantly reduced appetite and food intake in overweight women.
属性
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c20-11-14-8-15(10-17(14)21)19-18(22)9-13-6-3-5-12-4-1-2-7-16(12)13/h1-7,14-15,17,20-21H,8-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCTWGCLWMBLDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-cyanophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide](/img/structure/B2555797.png)
![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2555798.png)
![3-Methoxy-N-methyl-N-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2555799.png)

![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2555803.png)
![Ethyl [(4-iodo-2-methylphenyl)amino]acetate](/img/structure/B2555804.png)

![5-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2555808.png)


![2-chloro-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]acetamide](/img/structure/B2555813.png)
